1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18837693
Molecular Formula: C11H9ClF4O2
Molecular Weight: 284.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClF4O2 |
|---|---|
| Molecular Weight | 284.63 g/mol |
| IUPAC Name | 1-chloro-1-[2-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H9ClF4O2/c1-5(17)8(12)6-3-2-4-7(10(13)14)9(6)18-11(15)16/h2-4,8,10-11H,1H3 |
| Standard InChI Key | MBHYZPBNFIHYOV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)C(F)F)OC(F)F)Cl |
Introduction
1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by its complex molecular structure. It features a chloro group, a difluoromethoxy group, and a difluoromethyl-substituted phenyl ring attached to a propan-2-one backbone. The molecular formula of this compound is C11H9ClF4O2, with a molecular weight of approximately 284.63 g/mol.
Chemical Reactions
1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sodium azide for substitution and potassium permanganate for oxidation.
Biological Activity and Potential Applications
Research indicates that this compound may interact with specific biological targets, such as enzymes and receptors. The unique arrangement of difluoromethoxy and chloro groups enhances its binding affinity, potentially leading to inhibition or activation of various biochemical pathways. Preliminary studies suggest inhibitory effects on certain enzymatic pathways, although further biological assays are necessary to confirm its efficacy and safety profile.
Synthesis
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one typically involves several key steps. Industrial settings may employ continuous flow reactors to enhance yield and efficiency through precise control over reaction conditions.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one | Contains a chloromethyl group instead of difluoromethyl. | |
| 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one | Features a trifluoromethylthio group, altering reactivity. | |
| 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one | Incorporates a trifluoromethyl group, impacting its chemical properties. |
The uniqueness of 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one lies in its specific arrangement of functional groups, particularly the combination of difluoromethoxy and difluoromethyl moieties. This configuration may impart distinct chemical reactivity and biological activity compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume